molecular formula C24H26F3N3O3S B2997427 3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189502-79-1

3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2997427
CAS RN: 1189502-79-1
M. Wt: 493.55
InChI Key: JKNVZPILZUNZBI-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C24H26F3N3O3S and its molecular weight is 493.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study synthesized a series of compounds similar to the one , exhibiting significant antimicrobial activity against several strains of microbes. This implies potential applications in developing new antimicrobial agents (Dalloul et al., 2017).

Stereoselective Synthesis

Research has been conducted on stereoselective cycloaddition involving similar compounds, indicating their potential use in creating cyclic sulfoximines. This process is vital for synthesizing specific molecular configurations needed in various chemical applications (Ye et al., 2014).

Synthesis of Pyrazoles

The compound has been used in the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, demonstrating its role in creating pyrazole derivatives, which have diverse applications in chemical research (Kamitori et al., 1993).

Crystal Structure Analysis

The compound's related variant has been used in crystal structure analysis, providing insights into molecular configurations and interactions. This is crucial for understanding the properties of new chemical entities (Dong et al., 1999).

Angiotensin II Antagonists

Research on triazolinone biphenylsulfonamide derivatives, closely related to the mentioned compound, has shown applications in creating angiotensin II antagonists. This has implications for developing new treatments in cardiovascular medicine (Ashton et al., 1994).

Julia–Kocienski Synthesis

The compound has been employed in the Julia–Kocienski olefination process, a key reaction in organic chemistry for the synthesis of α,β-unsaturated esters and Weinreb amides, demonstrating its versatility in synthetic applications (Alonso et al., 2008).

HIV Entry Inhibitors

A study on compounds structurally similar to the mentioned chemical showed potential as HIV entry inhibitors. This research contributes to the development of new treatments for HIV (Watson et al., 2005).

properties

IUPAC Name

3-(4-tert-butylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(31)29-23(28-20)11-13-30(14-12-23)34(32,33)19-6-4-5-18(15-19)24(25,26)27/h4-10,15H,11-14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNVZPILZUNZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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